molecular formula C12H8Br2N2O3 B11661999 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11661999
M. Wt: 388.01 g/mol
InChI Key: ICRAVLGHPUMORT-GIDUJCDVSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring, a hydrazide group, and a dibromo-substituted phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,5-dibromo-2-hydroxybenzaldehyde in ethanol.
  • Add furan-2-carbohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with fewer bromine atoms or altered functional groups.

    Substitution: New compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The presence of the dibromo and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
  • N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of both dibromo and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The furan ring also adds to its distinct structural and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8Br2N2O3

Molecular Weight

388.01 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H8Br2N2O3/c13-8-4-7(11(17)9(14)5-8)6-15-16-12(18)10-2-1-3-19-10/h1-6,17H,(H,16,18)/b15-6+

InChI Key

ICRAVLGHPUMORT-GIDUJCDVSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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